molecular formula C22H27NO2 B10761101 Lobeline, (+)- CAS No. 134-65-6

Lobeline, (+)-

Cat. No.: B10761101
CAS No.: 134-65-6
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-QHAWAJNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lobeline can be synthesized through various chemical routes. One common method involves the condensation of 2,6-dimethylpiperidine with benzaldehyde, followed by reduction and cyclization . Another method involves the use of a ring-closing double aza-Michael reaction to synthesize lobelanine, which can then be converted to lobeline .

Industrial Production Methods: Industrial production of lobeline typically involves the extraction of the compound from Lobelia inflata. The plant material is harvested, dried, and then subjected to solvent extraction to isolate lobeline. The extracted compound is then purified through crystallization or chromatography techniques .

Scientific Research Applications

Neuroprotective Effects

Lobeline exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that lobeline can protect dopaminergic neurons from neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In animal models, lobeline administration has been shown to:

  • Alleviate behavioral deficits associated with dopaminergic neuron loss.
  • Reduce neurotoxin-induced immunoreactivity loss in critical brain regions like the substantia nigra and striatum.

The proposed mechanism involves the modulation of neurotransmitter systems by inhibiting dopamine reuptake and blocking N-methyl-D-aspartate receptors (NMDARs), which are implicated in excitotoxicity. By preventing excessive calcium influx and oxidative stress associated with NMDAR overactivity, lobeline enhances dopaminergic signaling while mitigating excitotoxic damage .

Cognitive Enhancement

Lobeline has been studied for its effects on learning and memory. In preclinical studies, it has demonstrated the ability to enhance cognitive performance in tasks similar to those improved by nicotine. For example:

  • Pretraining with lobeline significantly improved spatial discrimination tasks in rats with septal lesions.
  • It also enhanced retention performance in inhibitory avoidance tasks.

These findings suggest that lobeline may modulate cognitive processes through nicotinic receptor pathways distinct from those that produce nicotine's cue effects .

Smoking Cessation

Historically, lobeline has been explored as a potential aid for smoking cessation due to its partial agonist activity at nicotinic receptors. However, clinical evidence supporting its efficacy is limited:

  • A review of randomized trials indicated no significant long-term benefits for smoking cessation when using lobeline compared to placebo.
  • Some short-term studies showed trends toward efficacy in more dependent smokers but lacked statistical significance.

Despite these findings, ongoing research into novel formulations that enhance bioavailability may yield more promising results .

Isomerization Effects

Recent studies have highlighted the significance of lobeline's isomers (cis and trans forms) on its pharmacological effects. For instance:

  • The respiratory excitatory effects differ significantly between cis-lobeline and trans-lobeline.
  • The isomerization process is influenced by temperature and pH, suggesting that the specific form used in therapeutic applications could impact efficacy .

Comparison with Similar Compounds

Lobeline is unique among similar compounds due to its multiple mechanisms of action and its potential therapeutic uses. Similar compounds include:

Lobeline’s ability to interact with multiple receptor systems and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Lobeline, a piperidine alkaloid derived from the Lobelia plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Lobeline is known to interact with various receptors in the central nervous system (CNS) and exhibits multiple pharmacological effects:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a partial agonist at the α4β2 nAChR with high affinity, which is significant for its role in smoking cessation therapies . It also shows less potent affinity for muscarinic receptors and acetylcholinesterase (AChE) inhibition .
  • N-Methyl-D-Aspartate Receptors (NMDAR) : Recent studies indicate that lobeline can block NMDAR activity, providing neuroprotective effects against glutamate-mediated excitotoxicity, a critical factor in neurodegenerative diseases like Alzheimer's .
  • Dopamine Transporter Inhibition : Lobeline has been shown to inhibit dopamine uptake, which may contribute to its effects on mood and behavior . Its interaction with the blood-brain barrier (BBB) and vesicular monoamine transporter 2 (VMAT2) further underlines its neuroactive properties .

Biological Activities

Lobeline exhibits a range of biological activities that can be categorized as follows:

  • Neuroprotective Effects : Lobeline's ability to protect neurons from excitotoxicity has been demonstrated in various models. It has shown promise in alleviating symptoms associated with Parkinson’s disease by protecting dopaminergic neurons .
  • Anxiolytic and Antidepressant Activities : The compound has been recognized for its anxiolytic and antidepressant effects, potentially making it a candidate for treating anxiety disorders .
  • Anticonvulsant Activity : Research indicates that lobeline possesses anticonvulsant properties, enhancing GABAergic activity in the brain .

Data Tables

The following table summarizes key findings from recent studies on lobeline's biological activity:

Study Activity Assessed Findings Reference
Li et al. (2014)NeuroprotectionReduced neurotoxin-induced damage in dopaminergic neurons
Anitha et al. (2023)NMDAR antagonismBlocked excitotoxicity in neuronal cultures
Brown et al. (2016)Dopamine transporter inhibitionInhibited dopamine uptake in striatal synaptosomes
Wu et al. (2006)Smoking cessationHigh-affinity partial agonist at α4β2 nAChR

Case Studies

  • Parkinson's Disease Model : In a study involving MPTP-induced Parkinsonian symptoms in rats, lobeline administration significantly improved locomotor activity compared to controls. This suggests a protective role against dopaminergic neuron loss .
  • Alzheimer’s Disease Research : A recent investigation highlighted lobeline's potential as an AChE inhibitor, showing higher affinity for AChE than butyrylcholinesterase (BChE). This suggests possible applications in Alzheimer's treatment by mitigating cholinergic deficits .
  • Smoking Cessation Trials : Clinical trials have indicated that lobeline may assist in reducing nicotine dependence through its action on nAChRs, providing a basis for further development as a therapeutic agent for smoking cessation .

Properties

Key on ui mechanism of action

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration.

CAS No.

134-65-6

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1

InChI Key

MXYUKLILVYORSK-QHAWAJNXSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.